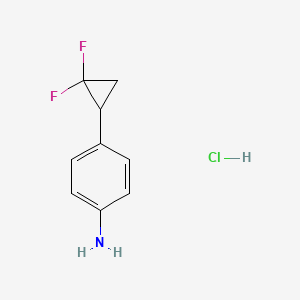

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride

Description

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride is a chemical compound with the molecular formula C9H9F2N·HCl. It is known for its unique structure, which includes a difluorocyclopropyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

4-(2,2-difluorocyclopropyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-1-3-7(12)4-2-6;/h1-4,8H,5,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBWIGAKHYXSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluorocyclopropyl)aniline;hydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow synthesis and in-line monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include difluorocyclopropyl-substituted quinones, amines, and various substituted aniline derivatives.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of 4-(2,2-Difluorocyclopropyl)aniline;hydrochloride generally involves:

- Reaction of 2,2-difluorocyclopropylamine with aniline under controlled conditions.

- Catalysts : Commonly used catalysts include palladium-based catalysts to facilitate the reaction.

- Conditions : The reaction typically occurs in the presence of solvents at optimized temperatures and pressures to ensure high yield and purity.

Scientific Research Applications

This compound has diverse applications across several domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules. The difluorocyclopropyl group imparts unique reactivity that can be exploited in various chemical reactions.

Biology

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition and protein-ligand interactions. The presence of fluorine enhances binding affinity to biological targets.

Medicine

- Drug Discovery : It is explored for its potential in developing new therapeutics, particularly as enzyme inhibitors and receptor modulators. The unique structure allows for the design of fluorinated analogs of biologically active molecules, which can improve stability and efficacy.

Industrial Applications

- Production of Specialty Chemicals : The compound is employed in producing advanced materials with specific properties tailored for industrial applications.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies showed significant inhibition rates against specific kinases, suggesting potential applications in cancer therapy where kinase activity is often dysregulated.

Case Study 2: Drug Development

In a recent study focused on drug discovery, derivatives of 4-(2,2-Difluorocyclopropyl)aniline were synthesized and tested for their biological activity against various cancer cell lines. Results indicated that these compounds exhibited promising anticancer properties by inducing apoptosis in targeted cell lines.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluorocyclopropyl)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

- 4-(2,2-Difluorocyclopropyl)aniline

- 4-(2,2-Difluorocyclopropyl)phenol

- 4-(2,2-Difluorocyclopropyl)benzoic acid

Uniqueness

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in various research and industrial applications where solubility and stability are critical factors.

Biological Activity

4-(2,2-Difluorocyclopropyl)aniline;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H10ClF2N

- Molecular Weight : 221.64 g/mol

- Structure : The compound features a difluorocyclopropyl group attached to an aniline moiety, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is hypothesized that the compound may act as an inhibitor of certain kinases, similar to other aniline derivatives that have shown efficacy in modulating inflammatory responses and autoimmune diseases .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- Anticancer Properties : Preliminary investigations indicate that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Case Studies

- Inflammation Model :

- Cancer Cell Line Studies :

- Neuroprotection Assessment :

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of 4-(2,2-Difluorocyclopropyl)aniline hydrochloride, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclopropanation of aniline derivatives using difluorocarbene precursors (e.g., difluorodiazirines) under controlled conditions. Post-synthesis, purification via recrystallization in ethanol/HCl mixtures is critical to remove unreacted precursors. Purity validation requires HPLC (≥95% purity threshold) and NMR to confirm the absence of byproducts like unsubstituted cyclopropane derivatives .

Q. Which analytical techniques are essential for characterizing 4-(2,2-Difluorocyclopropyl)aniline hydrochloride?

- Methodological Answer :

- 1H/19F NMR : To confirm the presence of the difluorocyclopropyl group and aromatic protons.

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.

- X-ray Crystallography : Optional but recommended for resolving stereochemical ambiguities in the cyclopropane ring .

- Elemental Analysis : To validate stoichiometry (C, H, N, Cl, F) and detect trace impurities .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Thermal Stress : 40°C–60°C for 4–8 weeks.

- Hydrolytic Conditions : pH 3–9 buffers at 25°C.

- Oxidative Stress : 3% H2O2.

Monitor degradation via HPLC and quantify stability-indicating parameters (e.g., half-life) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate conflicting data (e.g., NMR vs. X-ray) using:

- Computational Modeling : Density Functional Theory (DFT) to predict NMR chemical shifts and compare with experimental results.

- Isotopic Labeling : Introduce 13C or 15N labels to track specific atoms in NMR spectra.

- Multi-Technique Consensus : Combine IR, Raman, and MS/MS data to reconcile discrepancies .

Q. What strategies optimize reaction yields in multi-step syntheses involving the difluorocyclopropyl moiety?

- Methodological Answer :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) for cyclopropanation efficiency.

- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can the reaction mechanism of cyclopropane ring formation be investigated mechanistically?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated precursors to identify rate-determining steps.

- Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to detect transient species.

- Computational Studies : Perform transition-state analysis using Gaussian or ORCA software to map energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.